molecular formula C19H22N2O3 B268994 N-[3-(acetylamino)phenyl]-4-butoxybenzamide

N-[3-(acetylamino)phenyl]-4-butoxybenzamide

Numéro de catalogue B268994
Poids moléculaire: 326.4 g/mol
Clé InChI: RWIQKKHJKRLBDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(acetylamino)phenyl]-4-butoxybenzamide, commonly known as ABT-888 or veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to cell death in cancer cells. ABT-888 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Mécanisme D'action

PARP enzymes play a crucial role in repairing DNA damage by catalyzing the transfer of N-[3-(acetylamino)phenyl]-4-butoxybenzamide units to target proteins. Inhibition of PARP enzymes by ABT-888 leads to the accumulation of unrepaired DNA damage, eventually leading to cell death.
Biochemical and physiological effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This is likely due to the higher dependence of cancer cells on PARP-mediated DNA repair pathways. ABT-888 has also been shown to enhance the immune response to cancer cells by increasing the expression of immune checkpoint proteins.

Avantages Et Limitations Des Expériences En Laboratoire

ABT-888 has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It is also highly selective for PARP enzymes, allowing for accurate evaluation of its effects on DNA repair pathways. However, ABT-888 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Orientations Futures

There are several future directions for the research and development of ABT-888. One area of focus is the identification of biomarkers that can predict response to ABT-888 therapy. Another area of research is the development of combination therapies that can enhance the efficacy of ABT-888 in cancer treatment. Finally, there is a need for further studies on the long-term safety and efficacy of ABT-888 in clinical trials.

Méthodes De Synthèse

The synthesis of ABT-888 involves several steps, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenol to form N-(3-hydroxyphenyl)-4-butoxybenzamide. Finally, acetylation of the amino group with acetic anhydride yields the desired product, N-[3-(acetylamino)phenyl]-4-butoxybenzamide.

Applications De Recherche Scientifique

ABT-888 has been extensively studied for its potential use in cancer therapy. Its ability to inhibit PARP enzymes makes it particularly effective in tumors with defects in DNA repair pathways, such as those with mutations in the BRCA genes. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Propriétés

Nom du produit

N-[3-(acetylamino)phenyl]-4-butoxybenzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-(3-acetamidophenyl)-4-butoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-4-12-24-18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(13-17)20-14(2)22/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

RWIQKKHJKRLBDJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

SMILES canonique

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.